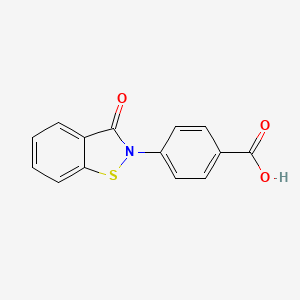
4-(3-oxo-1,2-benzisothiazol-2(3H)-yl)Benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-oxo-1,2-benzisothiazol-2(3H)-yl)Benzoic acid is a heterocyclic compound that contains both benzisothiazole and benzoic acid moieties
準備方法
The synthesis of 4-(3-oxo-1,2-benzisothiazol-2(3H)-yl)Benzoic acid typically involves the reaction of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride . The reaction conditions include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete reaction. The product is then purified and characterized using various analytical techniques such as UV, FT-IR, 13C-NMR, and 1H-NMR .
化学反応の分析
4-(3-oxo-1,2-benzisothiazol-2(3H)-yl)Benzoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of sulfoxides or sulfones, while reduction can yield thiols or thioethers .
科学的研究の応用
4-(3-oxo-1,2-benzisothiazol-2(3H)-yl)Benzoic acid has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential antibacterial and antifungal properties . In medicine, it is being investigated for its potential use as a therapeutic agent for various diseases, including cancer and infectious diseases . Additionally, the compound has applications in the industry, particularly in the development of new materials and chemical processes .
作用機序
The mechanism of action of 4-(3-oxo-1,2-benzisothiazol-2(3H)-yl)Benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, inhibiting their activity and leading to various biological effects. For example, it has been shown to inhibit the activity of certain bacterial enzymes, leading to the disruption of bacterial cell wall synthesis and ultimately bacterial cell death . The exact molecular targets and pathways involved depend on the specific application and context of use .
類似化合物との比較
4-(3-oxo-1,2-benzisothiazol-2(3H)-yl)Benzoic acid can be compared with other similar compounds, such as 1,3,4-thiadiazole derivatives and 1,3,4-oxadiazole derivatives . These compounds share some structural similarities but differ in their chemical properties and biological activities. For example, 1,3,4-thiadiazole derivatives have been shown to have potent antibacterial activity, while 1,3,4-oxadiazole derivatives are known for their antifungal properties . The unique structural features of this compound, such as the presence of both benzisothiazole and benzoic acid moieties, contribute to its distinct chemical and biological properties .
特性
CAS番号 |
78471-84-8 |
|---|---|
分子式 |
C14H9NO3S |
分子量 |
271.29 g/mol |
IUPAC名 |
4-(3-oxo-1,2-benzothiazol-2-yl)benzoic acid |
InChI |
InChI=1S/C14H9NO3S/c16-13-11-3-1-2-4-12(11)19-15(13)10-7-5-9(6-8-10)14(17)18/h1-8H,(H,17,18) |
InChIキー |
HXZYYVZWDFYNFZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=O)N(S2)C3=CC=C(C=C3)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


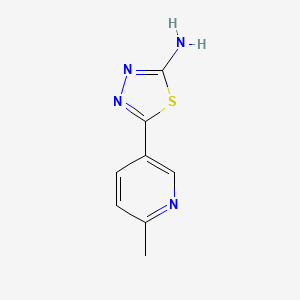
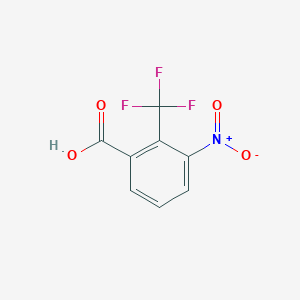
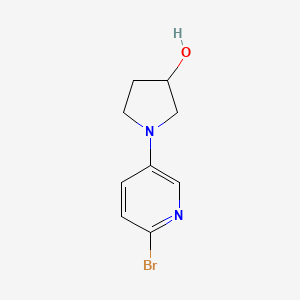
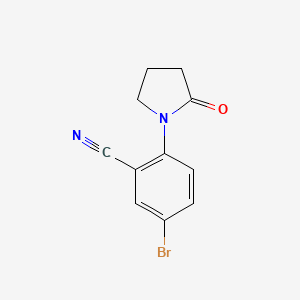
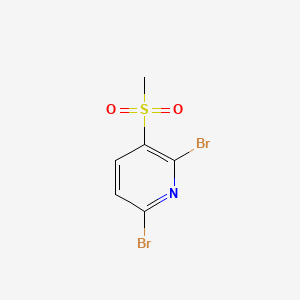


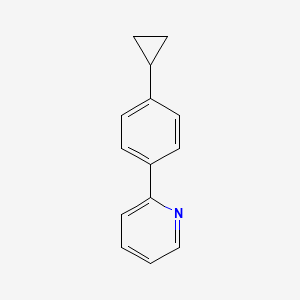
![N-[2-[3,5-dihydroxy-2-(hydroxymethyl)-6-[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-4-yl]oxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]acetamide](/img/structure/B13703268.png)
![Dimethyl [(2,2-Dimethyl-1,3-dioxan-5-yl)methyl]phosphonate](/img/structure/B13703279.png)


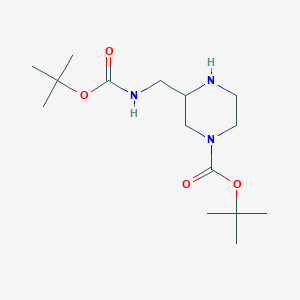
![8-Amino-3,3-dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B13703316.png)
